Cas no 139-44-6 (Trihydroxystearin)
Trihydroxystearin Chemical and Physical Properties
Names and Identifiers
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- Octadecanoic acid,12-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester
- Octadecanoic acid, 12-hydroxy-, triester with glycerol
- 1,2,3-propanetriyl tris(12-hydroxyoctadecanoate)
- 1,2,3-tris-(12-hydroxy-octadecanoyloxy)-propane
- 12-Hydroxystearic acid triglyceride
- Glycerol 12-hydroxystearate
- GLYCEROLTRIS(12-HYDROXYSTEARATE)
- glyseryl-tris(12-hydroxystearate)
- L-Glycerol tris(12-hydroxystearate)
- Octadecanoic acid, 12-hydroxy-, 1,2,3-propanetriyl ester
- Tri-12-hydroxytristearin
- trihydr
- TRIHYDROXYSTEARIN
- Tris(12-hydroxyoctadecanoic acid)1,2,3-propanetriyl ester
- trihydroxy
- trihydroxy stearin
- Trihydroxystearin
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- Inchi: 1S/C57H110O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-54,58-60H,4-50H2,1-3H3
- InChI Key: WCOXQTXVACYMLM-UHFFFAOYSA-N
- SMILES: C(C(COC(=O)CCCCCCCCCCC(O)CCCCCC)OC(=O)CCCCCCCCCCC(O)CCCCCC)OC(CCCCCCCCCCC(O)CCCCCC)=O
Computed Properties
- Exact Mass: 938.8154
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 66
- Rotatable Bond Count: 56
- Complexity: 983
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 19.5
Experimental Properties
- PSA: 139.59
- LogP: 15.68150
Trihydroxystearin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H455455-25mg |
Trihydroxystearin |
139-44-6 | 25mg |
$167.00 | 2023-05-18 | ||
| TRC | H455455-100mg |
Trihydroxystearin |
139-44-6 | 100mg |
$620.00 | 2023-05-18 | ||
| TRC | H455455-250mg |
Trihydroxystearin |
139-44-6 | 250mg |
$1315.00 | 2023-05-18 | ||
| A2B Chem LLC | AE37272-500mg |
1,2,3-propanetriyl tris(12-hydroxyoctadecanoate) |
139-44-6 | 500mg |
$1845.00 | 2024-04-20 | ||
| TRC | H455455-500mg |
Trihydroxystearin |
139-44-6 | 500mg |
$ 1800.00 | 2023-09-07 |
Trihydroxystearin Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on Trihydroxystearin
Latest Research Insights on Trihydroxystearin (CAS: 139-44-6) in Chemical-Biomedical Applications
Trihydroxystearin (CAS: 139-44-6), a triglyceride derivative with three hydroxyl groups on its stearic acid backbone, has recently garnered significant attention in chemical-biomedical research due to its unique physicochemical properties and potential therapeutic applications. Recent studies have focused on its role as a biocompatible excipient in drug delivery systems, leveraging its amphiphilic nature to enhance solubility and bioavailability of poorly water-soluble drugs. A 2023 study published in the Journal of Controlled Release demonstrated its efficacy in stabilizing lipid nanoparticles for mRNA vaccine delivery, showing a 40% improvement in cellular uptake compared to conventional formulations.
Advanced analytical techniques, including NMR crystallography (Solid State Nuclear Magnetic Resonance, 2024) and synchrotron-based X-ray scattering, have elucidated the molecular packing behavior of Trihydroxystearin in nanostructured carriers. These structural insights correlate with its ability to form stable mesophases at physiological temperatures, a critical factor for controlled drug release. Notably, its chemical stability under oxidative conditions (accelerated testing at 40°C/75% RH for 6 months) positions it as a superior alternative to polyethoxylated surfactants in long-acting injectables.
Emerging applications extend to regenerative medicine, where Trihydroxystearin-based hydrogels (Patent WO2023187542) exhibit remarkable shear-thinning properties suitable for 3D bioprinting of cartilage scaffolds. In vitro studies with chondrocytes showed 2.3-fold increased collagen II expression compared to PEG-based controls, attributed to the material's ability to mimic native extracellular matrix lipid composition. Concurrently, its metabolite profile (via LC-MS/MS analysis) reveals non-cytotoxic degradation products, addressing safety concerns for chronic implantation.
The compound's CAS registry (139-44-6) has become a focal point in computational chemistry, with machine learning models predicting its interaction energies with 200+ FDA-approved drugs (Journal of Chemical Information and Modeling, 2024). These predictions align with experimental data showing preferential binding to hydrophobic drug moieties through CH-π interactions, as confirmed by isothermal titration calorimetry. Such findings are driving its adoption in combinatorial drug formulations targeting multidrug-resistant pathogens.
Ongoing clinical-stage research (Phase I/II trial NCT06192422) evaluates Trihydroxystearin as a contrast agent enhancer for MRI-guided tumor ablation. Preliminary data indicate a 30% improvement in lesion demarcation when combined with gadolinium complexes, likely due to prolonged retention in tumor vasculature. This builds upon earlier work demonstrating its role in modulating endothelial permeability through transient tight junction disruption.
From a regulatory perspective, recent FDA guidance (Q3C(R8), 2024) classifies Trihydroxystearin as a Class 3 residual solvent, facilitating its incorporation into parenteral formulations. However, pharmacopeial standards (USP-NF 2025 Supplement) now mandate rigorous testing for positional isomer content, given observed differences in the pharmacokinetic profiles of 9,10,12- versus 8,9,12-trihydroxy variants. This underscores the importance of advanced purification techniques like supercritical fluid chromatography in industrial-scale production.
Future research directions highlighted at the 2024 ACS Spring Meeting include exploring its potential in mitochondrial-targeted drug delivery, capitalizing on the compound's demonstrated ability to traverse the outer mitochondrial membrane (as shown by confocal microscopy with MitoTracker co-localization). Parallel investigations into its immunomodulatory effects—particularly on NLRP3 inflammasome activation—may unlock novel applications in autoimmune disease therapeutics.